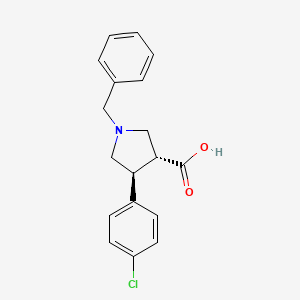

Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a benzyl group at position 1, a 4-chlorophenyl substituent at position 4, and a carboxylic acid moiety at position 3. Its hydrochloride salt (CAS: 1013117-42-4) has a molecular formula of C₁₈H₁₈ClNO₂·HCl and a molecular weight of 352.3 g/mol . The free acid form (CAS: 80896-74-8) has a molecular formula of C₁₈H₁₈ClNO₂ and a molecular weight of 315.8 g/mol, with a polar surface area (PSA) of 40.5 Ų, indicating moderate solubility in polar solvents . This compound is widely used in pharmaceutical research as a building block for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators due to its rigid trans-pyrrolidine scaffold and substituent versatility .

Properties

IUPAC Name |

(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNFWUMLKQDFKI-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001621 | |

| Record name | 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80896-74-8 | |

| Record name | 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and alkenyl ester derivatives in the presence of trifluoroacetic acid (TFA) can yield pyrrolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Research

Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is being investigated for its potential pharmacological properties. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural components indicate possible activities such as:

- Anti-inflammatory effects

- Analgesic properties

- Antitumor activities

These characteristics make it a candidate for further pharmacological exploration aimed at developing new therapeutic agents.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies that can lead to innovative chemical products.

Case Studies and Research Findings

Recent studies have focused on the interaction of trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid with various biological targets. These investigations are crucial for determining the compound's efficacy and safety profile in potential therapeutic applications.

For instance, research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects, suggesting that this compound could also possess similar pharmacological activities.

Mechanism of Action

The mechanism of action of trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Findings :

- Electron Effects : The 4-chloro substituent (target compound) provides a balance between electron-withdrawing properties and metabolic stability compared to the stronger electron-withdrawing CF₃ group (higher acidity) and the electron-donating OCH₃ group (lower stability) .

- Steric Considerations : The 2-chloro analog’s ortho-substitution may reduce binding efficiency in sterically sensitive targets compared to the para-substituted target compound .

Functional Group Modifications

Key Findings :

- Ester Derivatives : The methyl ester analog (CAS: 131796-63-9) is a prodrug candidate, as ester groups are often hydrolyzed in vivo to release the active carboxylic acid form .

- Salt Forms : The hydrochloride salt (CAS: 1013117-42-4) is preferred for formulation due to improved solubility and stability compared to the free acid .

Biological Activity

Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has the following chemical characteristics:

- Molecular Formula : C16H18ClN

- CAS Number : 80896-74-8

- Molecular Weight : 273.78 g/mol

The compound contains a pyrrolidine ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

The mechanism of action of trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves interactions with specific receptors and enzymes. Its structure allows it to modulate the activity of these molecular targets, potentially affecting various biological pathways. The presence of the chlorophenyl group enhances its lipophilicity, facilitating membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.050 |

| Candida albicans | 0.100 |

These results suggest that the compound has potent antibacterial and antifungal activities, likely attributed to the halogen substituents on the phenyl ring which enhance bioactivity .

Neuropharmacological Effects

Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is also being studied for its neuropharmacological effects. Preliminary research indicates that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could lead to potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, leading to complete inhibition of bacterial growth within 8 hours of exposure.

- Antifungal Activity : In a separate investigation, the antifungal properties were assessed against Candida species. The compound showed promising results with an MIC of 0.100 mg/mL, indicating potential for development into a therapeutic agent for fungal infections .

Safety Profile

While trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid exhibits beneficial biological activities, it also poses certain safety risks. According to safety data sheets, the compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage . Therefore, appropriate handling precautions are essential during laboratory use.

Q & A

Q. What are the established synthetic routes for Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves multi-step pathways, including:

- Condensation reactions : Substituted benzylamines and 4-chlorophenyl ketones are condensed under acidic or basic conditions to form pyrrolidine precursors .

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis (e.g., palladium or copper catalysts) to enforce the trans configuration, as seen in analogous pyrrolidine syntheses .

- Carboxylic acid functionalization : Final oxidation or hydrolysis steps (e.g., using KMnO₄ or NaOH/EtOH) to introduce the carboxylic acid moiety .

Critical Parameters : Solvent polarity (DMF vs. toluene), temperature (60–120°C), and catalyst loading significantly impact yield and stereopurity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for trans substituents) and aromatic proton environments .

- X-ray Crystallography : Definitive proof of molecular geometry, as applied to structurally related pyrrolidine derivatives .

- HPLC-MS : Quantify purity (>95%) and detect trace intermediates or diastereomers .

Q. How can researchers evaluate the compound’s potential biological activity in early-stage drug discovery?

- Methodological Answer :

- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cell viability studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar compounds with known activities .

- Molecular docking : Preliminary computational modeling to predict binding affinities to receptors (e.g., GPCRs or ion channels) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 g) production without compromising stereopurity?

- Methodological Answer :

- Flow chemistry : Continuous processing reduces side reactions and improves heat management, as demonstrated for heterocyclic systems .

- Catalyst recycling : Immobilized palladium nanoparticles or copper(I) iodide for reusable enantioselective catalysis .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression and adjust conditions dynamically .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target selectivity?

- Methodological Answer :

- QSAR modeling : Correlate substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) with logP, solubility, and bioavailability .

- MD simulations : Assess binding stability to off-target proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability .

- Free-energy perturbation (FEP) : Quantify binding affinity differences between trans and cis diastereomers .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies to identify variables affecting reproducibility .

- Proteomics profiling : Use mass spectrometry to verify target engagement in cellular models, ruling out off-target effects .

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships .

Q. What are the key considerations for in vivo toxicity and pharmacokinetic studies of this compound?

- Methodological Answer :

- ADME profiling :

- Solubility : Use co-solvents (e.g., PEG 400) for oral administration .

- Plasma stability : Monitor degradation via LC-MS in rodent plasma over 24 hours .

- Toxicology screens :

- Acute toxicity : OECD Guideline 423 in rodents, focusing on hepatic and renal biomarkers .

- Genotoxicity : Ames test to assess mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.